7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine is a complex organic compound belonging to the class of quinazolines. This compound features a bicyclic structure that integrates an azepine ring with a quinazoline moiety, which contributes to its unique chemical properties and biological activities. The compound is characterized by its molecular formula and a molecular weight of approximately 215.27 g/mol .
This compound can be synthesized through various organic reactions involving starting materials such as anthranilic acid derivatives and aldehydes. It has been studied for its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents targeting cancer and other diseases .
The synthesis of 7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine typically involves multi-step organic reactions. One common method includes the condensation of an appropriate anthranilic acid derivative with an aldehyde under acidic conditions.
For instance, one reported synthesis involves refluxing anthranilamide with an aldehyde in the presence of iodine as a catalyst to yield the target compound with satisfactory yields (often above 70%) and purity levels assessed via NMR spectroscopy .
The molecular structure features a fused bicyclic system comprising a quinazoline ring and an azepine ring. The specific arrangement of atoms contributes to its unique chemical reactivity and biological interactions.
7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine can undergo various chemical reactions typical of amines and heterocycles:
The mechanism of action for compounds like 7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine is often related to their interactions with biological targets such as enzymes or receptors.
Research indicates that derivatives of this compound may exhibit inhibitory activity against specific proteins involved in drug resistance mechanisms in cancer cells, such as breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp) . These interactions may lead to enhanced efficacy of chemotherapeutic agents.
Relevant data on physical properties can be found in chemical databases such as PubChem or NIST Chemistry WebBook .
7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine has potential applications in:
Research continues into optimizing its structure for enhanced bioactivity and reduced side effects .
The compound "7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine" represents a complex tricyclic system whose name follows strict IUPAC conventions for heterocyclic fusion and atom numbering. Its systematic name breaks down as follows:
The molecular formula is C₁₃H₁₅N₃, with a molecular weight of 213.28 g/mol [9] [10]. Key structural features include:
Table 1: Systematic Nomenclature and Molecular Descriptors
Property | Value |
---|---|
Systematic IUPAC Name | 7,8,9,10-Tetrahydro-6H-azepino[2,1-b]quinazolin-12-ylideneamine |
CAS Registry Number | 58314-93-5 |
Molecular Formula | C₁₃H₁₅N₃ |
Molecular Weight | 213.28 g/mol |
Key Substituent | 12-Iminyl group (=NH) |
Synonyms | NSC248588; Oprea1_442656; 6H,7H,8H,9H,10H,12H-azepino[2,1-b]quinazolin-12-imine [3] [9] [10] |
Positional isomerism in azepinoquinazoline derivatives arises from three key variables: (1) site of ring fusion, (2) location of saturation, and (3) substituent placement. These variations critically alter electronic distribution, molecular geometry, and biological interactions:
Table 2: Impact of Substituent Position on Molecular Properties
Substituent Position | Functional Group | Key Effects |
---|---|---|
C11 | Methyl (-CH₃) | ↑ Electron density at N3; ↑ nucleophilicity |
C13 | Nitro (-NO₂) | ↓ Imine reactivity; ↓ logP (hydrophilicity) |
N3 | n-Propyl | ↑ Hydrophobicity (logP +0.5); ↑ membrane permeability |
C2 (Quinazoline) | p-Methylaniline | Enhanced hydrophobic pocket binding in BCRP/P-gp inhibitors [8] |
The azepino[2,1-b]quinazoline scaffold exhibits distinct structural and electronic properties when compared to simpler bicyclic quinazolines or larger tricyclic systems:
4(3H)-Quinazolinones (e.g., pharmacophore in EGFR inhibitors) contain a carbonyl at C4 instead of the imine at C12. This imine substitution in the subject compound increases basicity (pKa ~8.5 vs. carbonyl pKa <5) and alters hydrogen-bonding patterns from H-bond acceptor (C=O) to H-bond donor (N-H) in the imine tautomer [6] [7].
Versus Tricyclic Analogues:
Pyrrolo[2,3-c]azepines: Contain a fused pyrrole instead of quinazoline, enhancing electron richness. The quinazoline-imine fusion provides superior hydrogen-bond acceptor sites (N1, N3) for kinase hinge-binding [2] [6].
Conformational Flexibility: The saturated azepine linker (positions 6–10) adopts a chair-like conformation, allowing adaptive binding. This contrasts with rigid planar bicyclics (e.g., acridine) or locked tricyclics (e.g., phenanthridine derivatives) [4] [7].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7